(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide
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Overview
Description
The compound is a benzothiazole derivative, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. Benzothiazole derivatives have been studied for their potential biological activities, including cytotoxic and antibacterial activities .
Chemical Reactions Analysis
Benzothiazole derivatives can participate in various chemical reactions. For example, they can undergo intermolecular carboarylation of alkenes by cleaving inert C–O bonds .Scientific Research Applications
Synthesis and Electrophysiological Activity
The study by Morgan et al. (1990) describes the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides and benzene-sulfonamides, highlighting their potency as selective class III agents in cardiac arrhythmia treatment. This research underscores the potential of structurally related compounds in developing new therapeutic agents for cardiovascular diseases (Morgan et al., 1990).
Anticancer Activity
Yılmaz et al. (2015) synthesized indapamide derivatives showing proapoptotic activity against melanoma cell lines, suggesting the potential of similar benzamide derivatives in cancer therapy. This work highlights the importance of these compounds in exploring new anticancer agents (Yılmaz et al., 2015).
Antimicrobial and Antifungal Evaluation
Chawla (2016) discusses the synthesis and antimicrobial evaluation of thiazole derivatives, including N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives. The study indicates the effectiveness of these compounds against various bacterial and fungal species, demonstrating their potential in developing new antimicrobial agents (Chawla, 2016).
Anti-Infective Properties
Hemphill, Müller, and Müller (2012) explored the broad-spectrum anti-infective properties of thiazolides, including activities against viruses, bacteria, protozoan parasites, and proliferating mammalian cells. This research underscores the versatility of thiazole-based compounds in addressing various infectious diseases (Hemphill, Müller, & Müller, 2012).
Mechanism of Action
Properties
IUPAC Name |
N-[6-chloro-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-4-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4S2/c1-3-26-11-10-22-16-9-6-14(20)12-17(16)27-19(22)21-18(23)13-4-7-15(8-5-13)28(2,24)25/h4-9,12H,3,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZUBVVLWPVAKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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